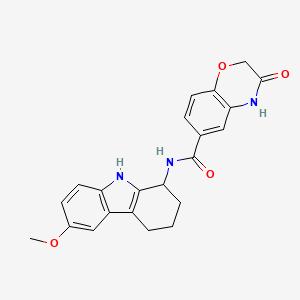

3-hydroxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-hydroxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Hydroxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a unique structural framework that combines a benzoxazine moiety with a carbazole derivative, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N2O3 with a molecular weight of approximately 300.35 g/mol. The presence of functional groups such as hydroxyl, methoxy, and amide enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of the carbazole scaffold, including this compound, show significant anticancer properties. For instance, compounds based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer) .

- Mechanism of Action : The anticancer effects are attributed to several mechanisms:

Case Studies

Case Study 1: Anticancer Evaluation

A series of in vitro assays were conducted to evaluate the cytotoxicity of the compound against MCF-7 cells. The results indicated:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for the compound was found to be in the low micromolar range, suggesting potent activity against these cancer cells.

- Morphological Changes : Treated cells exhibited significant morphological alterations consistent with apoptosis.

Case Study 2: Glycine Transporter Inhibition

Another study focused on the potential of this compound as an inhibitor of glycine transporters (GlyT). Compounds similar in structure were tested for their ability to inhibit GlyT1:

- Inhibition Assay Results : Only specific analogs demonstrated significant inhibition with IC50 values ranging from 8.0 µM to nanomolar ranges for more potent derivatives .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, a comparative analysis is presented below:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| 6-Methoxycarbazole | Structure | Lacks pyrazine moiety | Neuroactive properties |

| N-(4-Methylphenyl)-pyrazine | Structure | Simpler structure | Potential similar activity |

| 2-Carboxy-N-(6-methoxycarbazole) | Structure | Related structure | Varies in functionalization |

The uniqueness of this compound lies in its dual functionality derived from both the carbazole and benzoxazine components. This combination may enhance its bioactivity compared to simpler analogs.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-hydroxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide exhibit anticancer properties. The benzoxazine scaffold is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that the incorporation of carbazole derivatives enhances the cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy .

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of hydroxy and methoxy groups in its structure contributes to its free radical scavenging activity .

Neuropharmacology

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects. The carbazole moiety is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. Studies have shown that derivatives of carbazole can enhance cognitive function and protect neuronal cells from degeneration .

Potential as an Antidepressant

Preliminary studies suggest that the compound may possess antidepressant-like effects. This is attributed to its interaction with serotonin receptors and modulation of neurotransmitter levels in the brain. Further investigation into its pharmacodynamics could pave the way for new antidepressant therapies .

Therapeutic Agent Development

Synthesis of Novel Derivatives

The synthesis of this compound opens avenues for creating novel derivatives with enhanced biological activities. Structure-activity relationship (SAR) studies can help identify modifications that improve efficacy and reduce toxicity .

Formulation in Drug Delivery Systems

Due to its unique chemical structure, this compound can be explored for use in drug delivery systems. Its compatibility with various carriers could enhance the bioavailability of therapeutic agents, especially in targeted drug delivery applications .

Case Studies

Properties

Molecular Formula |

C22H21N3O4 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide |

InChI |

InChI=1S/C22H21N3O4/c1-28-13-6-7-16-15(10-13)14-3-2-4-17(21(14)24-16)25-22(27)12-5-8-19-18(9-12)23-20(26)11-29-19/h5-10,17,24H,2-4,11H2,1H3,(H,23,26)(H,25,27) |

InChI Key |

AAOGXJBKXNQKSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC5=C(C=C4)OCC(=O)N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.